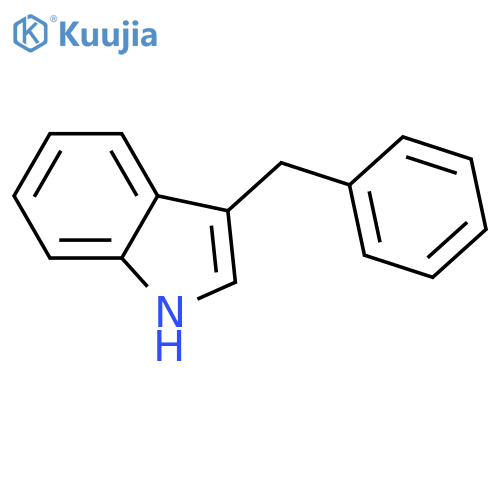Cas no 16886-10-5 (3-Benzyl-1H-indole)

3-Benzyl-1H-indole structure
商品名:3-Benzyl-1H-indole
3-Benzyl-1H-indole 化学的及び物理的性質
名前と識別子
-
- 3-Benzyl-1H-indole
- 1H-Indole,3-(phenylmethyl)-
- 3-BENZYLINDOLE
- 3-(phenylmethyl)-1H-indole
- 3-Benzylindol
- 3-benzyl-indole
- Benzylindol
- Nsc26860
- NSC63803
- SCHEMBL553605
- CHEMBL1457426
- CCG-104488
- NSC-63803
- SR-01000404053-1
- HMS2848J08
- AKOS000640044
- NSC-26860
- FT-0658444
- 1H-Indole, 3-(phenylmethyl)-
- MLS001211218
- SR-01000404053
- DTXSID50937559
- Cambridge id 5102109
- 16886-10-5
- SMR000516515
- HNUYRDWMYRCVNO-UHFFFAOYSA-N
- STK255530
- G69521
- DB-064709
-
- インチ: InChI=1S/C15H13N/c1-2-6-12(7-3-1)10-13-11-16-15-9-5-4-8-14(13)15/h1-9,11,16H,10H2
- InChIKey: HNUYRDWMYRCVNO-UHFFFAOYSA-N
- ほほえんだ: C(C1C2C(=CC=CC=2)NC=1)C1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 207.10500
- どういたいしつりょう: 207.105
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 0
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 220
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 15.8A^2
- 疎水性パラメータ計算基準値(XlogP): 何もない
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.143
- ふってん: 382.2°Cat760mmHg
- フラッシュポイント: 168.9°C
- 屈折率: 1.671
- PSA: 15.79000
- LogP: 3.75870
- ようかいせい: 未確定
3-Benzyl-1H-indole セキュリティ情報
3-Benzyl-1H-indole 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
3-Benzyl-1H-indole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97944-25G |
3-benzyl-1H-indole |
16886-10-5 | 95% | 25g |
¥ 19,206.00 | 2023-04-14 | |
| Ambeed | A481345-1g |
3-Benzyl-1H-indole |
16886-10-5 | 98% | 1g |
$361.0 | 2025-03-05 | |
| A2B Chem LLC | AA90971-1g |
3-Benzyl-1H-indole |
16886-10-5 | 98% | 1g |
$256.00 | 2024-04-20 | |
| Aaron | AR001Z1J-250mg |
1H-Indole, 3-(phenylmethyl)- |
16886-10-5 | 98% | 250mg |
$113.00 | 2025-02-13 | |
| Aaron | AR001Z1J-100mg |
1H-Indole, 3-(phenylmethyl)- |
16886-10-5 | 98% | 100mg |
$67.00 | 2025-02-13 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | X200396A-250mg |
3-Benzyl-1H-indole |
16886-10-5 | 0.98 | 250mg |
¥1281.6 | 2024-07-23 | |
| Chemenu | CM230541-1g |
3-Benzyl-1H-indole |
16886-10-5 | 95% | 1g |
$331 | 2023-02-02 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97944-10G |
3-benzyl-1H-indole |
16886-10-5 | 95% | 10g |
¥ 9,603.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97944-1G |
3-benzyl-1H-indole |
16886-10-5 | 95% | 1g |
¥ 1,920.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97944-5G |
3-benzyl-1H-indole |
16886-10-5 | 95% | 5g |
¥ 5,761.00 | 2023-04-14 |
3-Benzyl-1H-indole 関連文献
-
Amreen K. Bains,Ayanangshu Biswas,Debashis Adhikari Chem. Commun. 2020 56 15442
-
Bei Zhou,Zhuang Ma,Asma M. Alenad,Carsten Kreyenschulte,Stephan Bartling,Matthias Beller,Rajenahally V. Jagadeesh Green Chem. 2022 24 4566
16886-10-5 (3-Benzyl-1H-indole) 関連製品
- 208-75-3(1,4-Methano-9H-carbazole)
- 1484-19-1(3-Ethyl-1H-indole)
- 5275-07-0(1H-Indole, 3-(4-pyridinylmethyl)-)
- 1968-05-4(3,3'-Diindolylmethane)
- 3377-78-4(7-Benzyl-1H-indole)
- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)
- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)
- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)
- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:16886-10-5)3-Benzyl-1H-indole

清らかである:99%
はかる:1g
価格 ($):295.0